2-bromo-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS/c1-11-19-16(10-22-11)13-7-3-5-9-15(13)20-17(21)12-6-2-4-8-14(12)18/h2-10H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNGYODWWKFILK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary fragments:
- 2-Bromobenzoyl group : Derived from 2-bromobenzoic acid.
- 2-(2-Methylthiazol-4-yl)aniline : A thiazole-containing aniline precursor.
The amide bond formation between these fragments represents the final synthetic step. Critical challenges include ensuring regioselectivity during thiazole ring formation and compatibility of functional groups during coupling reactions.
Synthetic Routes
Hantzsch Thiazole Synthesis for 2-(2-Methylthiazol-4-yl)aniline
The Hantzsch thiazole synthesis is a cornerstone for constructing the 2-methylthiazole ring. This method involves cyclocondensation of α-bromo ketones with thioamides.
Step 1: Synthesis of α-Bromo Ketone Precursor
2-Nitroacetophenone is brominated at the α-position using bromine (Br₂) in acetic acid, yielding 2-bromo-1-(2-nitrophenyl)ethan-1-one. This reaction proceeds via electrophilic substitution, with yields averaging 70–85%.
Step 2: Thiazole Ring Formation
The α-bromo ketone reacts with thioacetamide in ethanol under reflux (3–5 hours), forming 4-(2-nitrophenyl)-2-methylthiazole. Thioacetamide acts as both sulfur and methyl group donor:
$$
\text{C}6\text{H}4(\text{NO}2)\text{COCH}2\text{Br} + \text{CH}3\text{C}(\text{S})\text{NH}2 \rightarrow \text{C}6\text{H}4(\text{NO}2)\text{C}3\text{H}2\text{NSCH}3 + \text{HBr}
$$
The nitro group is subsequently reduced to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol, yielding 2-(2-methylthiazol-4-yl)aniline with 90–95% conversion.
Amide Coupling with 2-Bromobenzoyl Chloride
The final step involves coupling 2-(2-methylthiazol-4-yl)aniline with 2-bromobenzoyl chloride. Two predominant methods are employed:
Method A: Schotten-Baumann Reaction
The amine reacts with 2-bromobenzoyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide (NaOH) as a base. This method offers moderate yields (60–70%) but requires stringent pH control to minimize hydrolysis.
Method B: HATU-Mediated Coupling
Using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF), this approach achieves higher yields (85–90%) under mild conditions:
$$
\text{C}6\text{H}4(\text{Br})\text{COCl} + \text{C}6\text{H}4(\text{NH}2)\text{C}3\text{H}2\text{NSCH}3 \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound}
$$
Alternative Route: Post-Coupling Thiazole Formation
For substrates sensitive to amide bond conditions, the thiazole ring can be constructed after coupling:
- Synthesis of 2-Bromo-N-(2-aminophenyl)benzamide : Achieved via Schotten-Baumann reaction between 2-bromobenzoyl chloride and o-phenylenediamine.
- Thiazole Cyclization : The amine reacts with α-bromo ketones and thioacetamide under reflux, forming the thiazole ring directly on the benzamide scaffold. This method, however, suffers from lower yields (40–50%) due to competing side reactions.
Optimization and Reaction Conditions
Solvent and Temperature Effects
Analytical Characterization
Key spectroscopic data for intermediates and the target compound:
Challenges and Limitations
- Regioselectivity in Thiazole Formation : Competing cyclization pathways may yield 4- or 5-substituted thiazoles, necessitating chromatographic purification.
- Acid Sensitivity : The benzamide group is prone to hydrolysis under strongly acidic conditions, limiting the use of HCl in workup steps.
- Scalability : HATU-mediated couplings, while efficient, become cost-prohibitive at industrial scales, favoring Schotten-Baumann for bulk production.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : 2-bromo-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide serves as a key intermediate in the synthesis of more complex molecules. Its structural characteristics allow it to participate in various chemical reactions, making it valuable for developing new compounds.
2. Biology
- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that thiazole derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from thiazole structures have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.9 µg/ml against certain bacterial strains .
- Antifungal Properties : Research indicates that derivatives of thiazole can inhibit the growth of fungal strains, suggesting potential applications in treating fungal infections .
- Anticancer Potential : The compound is being studied for its anticancer properties, particularly against human colorectal carcinoma cell lines. Some derivatives have shown IC50 values lower than standard chemotherapeutic agents, indicating their effectiveness as potential anticancer drugs .
3. Medicine
- Therapeutic Effects : The compound's ability to interact with biological targets such as enzymes and receptors makes it a candidate for therapeutic development. Its mechanism of action may involve inhibiting specific cellular functions, which is crucial for drug design aimed at treating various diseases .
- Lead Compound for Drug Development : Given its promising biological activities, this compound is being explored as a lead compound in drug development programs targeting infectious diseases and cancer .
4. Industry
- Material Development : In industrial applications, the compound is used in the development of new materials and as a catalyst in chemical reactions. Its unique properties can enhance the performance of materials used in various applications.
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of thiazole derivatives against several bacterial strains, revealing that certain compounds exhibited significant inhibition zones and low MIC values compared to standard antibiotics like ampicillin . This highlights the potential use of this compound derivatives in developing new antimicrobial agents.
Anticancer Activity
Research on the anticancer effects of thiazole derivatives demonstrated that some compounds had IC50 values significantly lower than those of established chemotherapeutics, such as 5-fluorouracil (5-FU). This suggests that these compounds could serve as effective alternatives or adjuncts in cancer therapy .
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with DNA and proteins, potentially inhibiting their function. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Key Observations:
Electronic Effects : The bromine substituent in 2-bromo-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide introduces steric bulk and electron-withdrawing effects, contrasting with electron-donating groups (e.g., methoxy in 4MNB, ) or nitro groups (). These differences influence reactivity and intermolecular interactions in crystallization or biological target binding.
Thiazole vs.
Synthetic Routes : The target compound likely follows a pathway analogous to 4-bromo-N-(2-nitrophenyl)benzamide (), involving condensation of a brominated benzoyl chloride with a thiazole-substituted aniline. This contrasts with fluoro-benzamides (), which require specialized coupling agents due to fluorine’s inertness.
Pharmacological and Physicochemical Properties
- Bioactivity: Thiazole-containing benzamides (e.g., compounds 5a–5g in ) exhibit antimicrobial activity, with substituents like propoxy or diethylamino groups modulating potency.
- Spectroscopic Challenges : Fluorinated benzamides () show complex ¹H NMR splitting due to scalar couplings, whereas bromine’s quadrupolar moment may simplify NMR interpretation but complicate crystallographic refinement (as seen in SHELX applications, ).
Crystallographic and Computational Insights
- Crystal Packing : While crystallographic data for the target compound are absent, 4-bromo-N-(2-nitrophenyl)benzamide () forms two molecules per asymmetric unit with mean σ(C–C) = 0.006 Å, indicating high precision. The thiazole ring in the target compound may introduce torsional strain, affecting packing efficiency.
- Software Utilization : Structure determination of related compounds relies on tools like SHELX () and ORTEP-3 (), which are critical for validating bond lengths and angles in brominated aromatics.
Biological Activity
2-bromo-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological applications, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound features a bromine atom attached to a benzamide structure, which includes a thiazole moiety. The thiazole ring is known for its pharmacological importance, contributing to the compound's biological activity through various interactions with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Bromination : Introduction of the bromine atom at the appropriate position on the benzene ring.
- Formation of the Benzamide : Reaction with the thiazole derivative to form the amide bond.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains and fungi:
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate | 50 |
| Escherichia coli | Moderate | 100 |
| Candida albicans | Significant | 25 |
| Aspergillus niger | Significant | 30 |
The compound's mechanism of action likely involves disruption of microbial cell wall synthesis and interference with metabolic pathways.
Antifungal Activity
In studies, the compound has shown promising antifungal activity against several strains, particularly Candida species. The presence of the thiazole ring enhances its binding affinity to fungal enzymes, contributing to its efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have demonstrated:
| Cell Line | IC50 (µM) |
|---|---|
| A-431 (epidermoid carcinoma) | 1.98 ± 1.22 |
| HT29 (colon carcinoma) | 1.61 ± 1.92 |
These results indicate that the compound can inhibit cancer cell proliferation effectively, with mechanisms involving apoptosis induction and cell cycle arrest.
The biological activity of this compound is attributed to its ability to interact with key enzymes and receptors involved in cellular processes. The thiazole ring can form hydrogen bonds and π-π interactions with target proteins, while the bromine atom may enhance binding through halogen bonding.
Case Studies
Recent studies have highlighted the compound's potential as a lead molecule in drug development:
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzamides, including this compound, showed enhanced activity against resistant bacterial strains compared to traditional antibiotics .
- Cytotoxic Effects : Research involving various cancer cell lines indicated that modifications in the chemical structure could lead to improved cytotoxicity, suggesting avenues for further optimization .
- Toxicity Assessments : Toxicity evaluations using zebrafish embryos revealed that while exhibiting high biological activity, careful consideration must be given to potential toxic effects .
Q & A
Q. Basic
- X-ray crystallography : Resolves bond lengths/angles and confirms stereochemistry; SHELXL refinement is recommended for handling disordered atoms or twinning .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., thiazole protons at δ 7.2–8.1 ppm; bromine deshields adjacent carbons by ~5 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ with <2 ppm error. ESI-MS in positive mode is ideal for detecting fragmentation patterns of the benzamide-thiazole linkage .
How can researchers design preliminary biological activity assays for this compound?
Q. Basic
- Enzyme inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC₅₀ determination via ADP-Glo™ Kinase Assay) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM. Include positive controls (e.g., doxorubicin) and normalize to DMSO vehicle .
- Binding studies : Surface plasmon resonance (SPR) or ITC to quantify interactions with target proteins (e.g., BSA for plasma stability assessment) .
What strategies mitigate challenges in crystallographic refinement of this compound?
Q. Advanced
- Disordered solvent molecules : Use SQUEEZE in PLATON to model electron density and exclude poorly resolved solvent .
- Twinning : Apply TWINLAW in SHELXL to refine data from twinned crystals. For pseudo-merohedral twinning, Hooft y parameters should be <0.05 .
- Thermal motion : Anisotropic refinement for non-H atoms and ISOR restraints for high-Uₑq atoms improve model accuracy .
How do structural modifications (e.g., bromine substitution) influence bioactivity in SAR studies?
Q. Advanced
- Bromine’s role : Enhances hydrophobic interactions in kinase binding pockets (e.g., EGFR L858R mutant). Replacement with -CF₃ or -CN reduces potency by 3–5 fold in IC₅₀ assays .
- Thiazole optimization : Methyl substitution at C2 increases metabolic stability (t₁/₂ > 6 hrs in microsomal assays) but reduces solubility (LogP increases by ~0.8) .
- Benzamide linker : Replacing the amide with sulfonamide decreases cellular permeability (Papp <1 × 10⁻⁶ cm/s in Caco-2 assays) .
How should researchers address contradictory bioactivity data across assay platforms?
Q. Advanced
- Assay variability : Validate IC₅₀ discrepancies (e.g., 2 µM vs. 10 µM) by standardizing protocols:
- Use identical cell passage numbers (P15–P20).
- Normalize ATP levels in kinase assays via luminescence controls .
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify polypharmacology.
- Solubility artifacts : Pre-dissolve compounds in 10% DMSO + 5% Cremophor EL to prevent aggregation in aqueous buffers .
What stability challenges arise during long-term storage, and how are they managed?
Q. Advanced
- Hydrolytic degradation : The benzamide bond hydrolyzes at pH >7.4 (t₁/₂ = 48 hrs at 37°C). Store lyophilized at -80°C under N₂ .
- Photodegradation : Bromine-mediated C-Br bond cleavage under UV light (λ = 254 nm). Use amber vials and conduct stability studies under ICH Q1A guidelines .
Which computational methods support mechanistic studies of this compound’s activity?
Q. Advanced
- Docking : AutoDock Vina with flexible residues (e.g., EGFR ATP-binding pocket) predicts binding poses (RMSD <2 Å vs. crystallographic data) .
- MD simulations : GROMACS runs (100 ns, NPT ensemble) reveal stable H-bonds between the benzamide carbonyl and kinase hinge region (e.g., Met793 in EGFR) .
- QSAR modeling : 2D descriptors (e.g., MolLogP, topological polar surface area) correlate with cellular uptake (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
